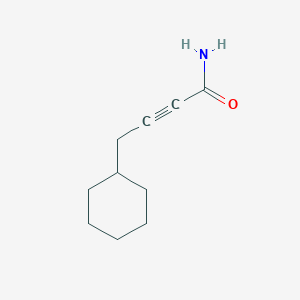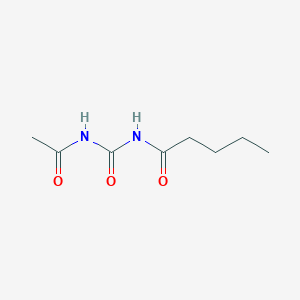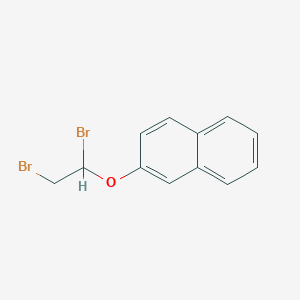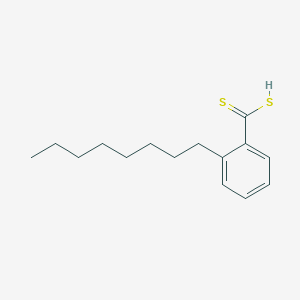![molecular formula C19H19BrN2O5S B14188115 Benzoic acid, 5-bromo-2-[[4-(1-piperidinylsulfonyl)benzoyl]amino]- CAS No. 918666-88-3](/img/structure/B14188115.png)
Benzoic acid, 5-bromo-2-[[4-(1-piperidinylsulfonyl)benzoyl]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 5-bromo-2-[[4-(1-piperidinylsulfonyl)benzoyl]amino]- is a complex organic compound with a molecular formula of C19H19N2O5SBr. This compound is characterized by the presence of a benzoic acid core substituted with a bromine atom and a piperidinylsulfonylbenzoyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-bromo-2-[[4-(1-piperidinylsulfonyl)benzoyl]amino]- typically involves multiple steps. One common method starts with the bromination of benzoic acid to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 5-bromo-2-[[4-(1-piperidinylsulfonyl)benzoyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different derivatives by adding hydrogen atoms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Benzoic acid, 5-bromo-2-[[4-(1-piperidinylsulfonyl)benzoyl]amino]- is used in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of
Propriétés
Numéro CAS |
918666-88-3 |
|---|---|
Formule moléculaire |
C19H19BrN2O5S |
Poids moléculaire |
467.3 g/mol |
Nom IUPAC |
5-bromo-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C19H19BrN2O5S/c20-14-6-9-17(16(12-14)19(24)25)21-18(23)13-4-7-15(8-5-13)28(26,27)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2,(H,21,23)(H,24,25) |
Clé InChI |
BCXHIWWUQGYKCT-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14188042.png)
![1,3-Dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14188045.png)

![4,4'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]dibenzaldehyde](/img/structure/B14188052.png)



![6-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one](/img/structure/B14188100.png)





